An In-Depth Technical Guide to N-α-Boc-D-cyclohexylglycine and its Methyl Ester Derivative
An In-Depth Technical Guide to N-α-Boc-D-cyclohexylglycine and its Methyl Ester Derivative
Abstract
This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH), a non-proteinogenic amino acid widely utilized as a crucial building block in peptide synthesis and drug discovery. We will delve into its chemical structure, physicochemical properties, and the strategic importance of the cyclohexyl moiety in modifying peptide conformation and function. This guide offers detailed, field-proven protocols for its incorporation into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). Additionally, we will discuss the synthesis and application of its corresponding methyl ester, Boc-D-Chg-OMe, providing a holistic view for researchers, chemists, and drug development professionals.
Chemical Identity and Physicochemical Properties
N-α-Boc-D-cyclohexylglycine is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is a cyclohexyl ring. This bulky, aliphatic side chain is a key feature, imparting unique structural constraints and lipophilicity to peptides. The D-configuration at the alpha-carbon provides resistance to enzymatic degradation by proteases, a critical attribute for enhancing the in-vivo stability of peptide-based therapeutics.
The most commonly available form of this reagent is the free carboxylic acid (Boc-D-Chg-OH) or its dicyclohexylammonium (DCHA) salt, which enhances stability and handling.[1] The methyl ester form (Boc-D-Chg-OMe) is less common commercially but can be readily synthesized from the parent acid.
Table 1: Core Physicochemical Properties and Identifiers
| Property | Value (Boc-D-Chg-OH) | Reference |
| Synonyms | (2R)-ethanoic acid, N-Boc-D-cyclohexylglycine | [2][3] |
| CAS Number | 70491-05-3 | [2][3][4][5][6] |
| Molecular Formula | C₁₃H₂₃NO₄ | [2][4][5] |
| Molecular Weight | 257.33 g/mol | [2][3][5] |
| Appearance | White to off-white solid/powder | [7] |
| Melting Point | 75 °C | [2] |
| Boiling Point | 407.9 ± 28.0 °C at 760 mmHg | [2] |
| Solubility | Soluble in DMF, NMP, and DCM | [8] |
| Storage Temperature | 2-8 °C or 4 °C | [2][4] |
The Strategic Role of the Cyclohexylglycine Moiety
The incorporation of D-cyclohexylglycine into a peptide sequence is a strategic choice driven by the need to modulate its biological and pharmacological properties.
-
Conformational Rigidity: The bulky cyclohexyl side chain restricts the rotational freedom of the peptide backbone in its vicinity. This can help to lock the peptide into a specific, bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.
-
Increased Lipophilicity: The nonpolar cyclohexyl group increases the overall hydrophobicity of the peptide. This can enhance its ability to cross cell membranes and improve its pharmacokinetic profile, including oral bioavailability.
-
Proteolytic Stability: Natural proteases are highly specific for L-amino acids. The presence of a D-amino acid like D-Chg renders the adjacent peptide bonds resistant to cleavage, significantly increasing the peptide's half-life in biological systems.[8]
These attributes make Boc-D-Chg-OH a valuable building block for designing peptide analogs with enhanced stability, improved receptor interaction, and better drug-like properties.[1]
Synthesis and Handling
Synthesis of the Methyl Ester (Boc-D-Chg-OMe)
While Boc-D-Chg-OH is the primary starting material for SPPS, its methyl ester can be required for solution-phase synthesis or as a C-terminal residue. It is typically synthesized from the Boc-protected acid via standard esterification methods. A common laboratory-scale procedure involves reaction with an alkylating agent like methyl iodide or using reagents such as (trimethylsilyl)diazomethane in a solvent mixture like methanol/toluene.
Safety and Handling
Boc-D-Chg-OH is classified as an irritant.[4] Standard laboratory safety protocols should be followed.
Table 2: GHS Hazard and Precautionary Statements for Boc-D-Chg-OH
| Category | Statement | Reference |
| Pictogram | GHS07 (Harmful/Irritant) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Always consult the material safety data sheet (MSDS) provided by the supplier before handling the chemical.[9] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Chg-OH is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[10] This methodology involves the use of a moderately strong acid to remove the temporary N-α-Boc group, followed by a neutralization step before coupling the next amino acid. The entire process is carried out on a solid polymeric support (resin).
The general workflow for incorporating a Boc-D-Chg-OH residue into a growing peptide chain on a resin is as follows:
Caption: Boc-SPPS cycle for incorporation of a Boc-D-Chg-OH residue.
Experimental Protocol: Incorporation of Boc-D-Chg-OH
This protocol describes a standard manual procedure for coupling Boc-D-Chg-OH onto a resin-bound peptide with a free N-terminal amine using a Boc/Bzl strategy.
Materials:
-
Peptide-resin (e.g., MBHA or PAM resin with growing peptide chain)
-
Boc-D-Chg-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
N-Hydroxybenzotriazole (HOBt) (if using DCC)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Protocol Steps:
-
Resin Preparation:
-
Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.
-
Wash the resin 3 times with DMF.
-
-
N-α-Boc Deprotection:
-
Neutralization:
-
Wash the resin with DMF (2x).
-
Treat the resin with a solution of 10% DIEA in DMF for 2 minutes, twice. This neutralizes the N-terminal ammonium trifluoroacetate salt to the free amine.
-
Wash the resin with DMF (3x) to remove excess base.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Chg-OH (3 equivalents relative to resin substitution) and an activating agent such as HBTU (3 eq.) or DCC/HOBt (3 eq. each) in DMF.
-
Add DIEA (6 eq.) to the activation mixture if using an aminium-based activator like HBTU.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the cyclohexyl group, a longer coupling time or double coupling may be necessary.
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove byproducts and unreacted reagents.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage and Purification
Once the peptide synthesis is complete, the peptide must be cleaved from the resin support, and the side-chain protecting groups (e.g., Benzyl esters, Tosyl groups) must be removed.[11] In Boc/Bzl chemistry, this is typically accomplished with strong acids.
Cleavage Protocol:
-
Reagent: Anhydrous Hydrogen Fluoride (HF) is the classic reagent. A common cleavage cocktail is HF:anisole (9:1, v/v), where anisole acts as a scavenger to protect sensitive residues.[8]
-
Procedure: The dried peptide-resin is cooled to 0°C, and liquid HF is condensed into the reaction vessel. The reaction is stirred for 1-2 hours at 0°C.
-
Work-up: The HF is carefully evaporated under a stream of nitrogen. The crude peptide is then precipitated and washed with cold diethyl ether.
-
Safety: Extreme caution is required. Anhydrous HF is highly toxic and corrosive and must be handled only in a specialized, dedicated apparatus by trained personnel.[8][10]
Purification:
-
The crude peptide is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed by analytical techniques such as Mass Spectrometry (MS) and analytical HPLC.
Conclusion
N-α-Boc-D-cyclohexylglycine is an indispensable tool in the arsenal of the peptide chemist. Its unique combination of a bulky, lipophilic side chain and D-stereochemistry allows for the rational design of peptides with superior stability, enhanced conformational definition, and improved pharmacological profiles. Understanding its properties and the specific protocols for its use, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation peptide therapeutics and research tools.
References
-
BuyersGuideChem. (n.d.). Boc-D-Chg-OH | C13H23NO4. Retrieved from [Link]
-
Lab Supplies. (n.d.). Boc-D-Chg-OH, min 98%, 100 grams. Retrieved from [Link]
-
J&K Scientific. (2012, February 27). Boc-D-Chg-OH, 98% | 70491-05-3. Retrieved from [Link]
-
Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Beilstein Journals. (2021, May 5). Synthetic accesses to biguanide compounds. Retrieved from [Link]
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). D-2-Cyclohexylglycine methyl ester hydrochloride | 35051-64-0. Retrieved from [Link]
-
eBiostore.com. (n.d.). Boc-D-Cyclohexyl Glycine. Retrieved from [Link]/Boc-D-Cyclohexyl-Glycine/EBT-AA-035)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-D-Chg-OH | 70491-05-3 [sigmaaldrich.com]
- 3. BOC-D- -cyclohexylglycine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. ebiostore.com [ebiostore.com]
- 7. N-BOC-D-CYCLOHEXYLGLYCINOL | 188348-00-7 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
